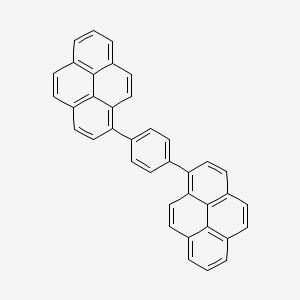

1,4-Di(pyren-1-yl)benzene

Overview

Description

1,4-Di(pyren-1-yl)benzene, also known as p-Bpye, is a chemical compound with two pyrene groups attached to a benzene ring . It is commonly used in organic electronics, specifically in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Molecular Structure Analysis

This compound contains a total of 68 bonds; 46 non-H bonds, 44 multiple bonds, 2 rotatable bonds, 44 aromatic bonds, 9 six-membered rings, 10 ten-membered rings, and 4 twelve-membered rings .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted density of 1.310±0.06 g/cm3 . Unfortunately, other properties such as melting point, boiling point, and solubility were not available in the search results.Scientific Research Applications

Photophysical Properties

1,4-Di(pyren-1-yl)benzene derivatives exhibit remarkable photophysical properties. A study by Chen et al. (2012) prepared a derivative using the Suzuki-Miyaura reaction, observing enhanced photoluminescent efficiency with impressive quantum yields in the solid state, indicating potential applications in materials science, particularly in fields requiring high-efficiency light-emitting materials (Chen et al., 2012).

Purification Techniques

Hsu et al. (2012) developed a fast purification system for this compound, involving a vertical quartz tube and vacuum sublimation, crucial for preparing high-purity materials for scientific research, particularly in photoluminescence and electroluminescence applications (Hsu et al., 2012).

Spin-Transition Properties

González-Prieto et al. (2011) investigated this compound in the context of spin-transition properties in pyrene-decorated 2,6-bispyrazolylpyridine-based Fe(II) complexes. This research highlights its relevance in studying molecular spin transitions, which are crucial in molecular electronics and spintronics (González-Prieto et al., 2011).

Applications in Organic Electronics

Yu et al. (2013) demonstrated the use of pyrene-based dyes, including this compound, in dye-sensitized solar cells. This research underlines its importance in renewable energy technologies, particularly in improving the efficiency of organic photovoltaic devices (Yu et al., 2013).

Electrochromic Properties

Yang et al. (2011) studied a copolymer based on 1,4-di(thiophen-3yl)benzene and pyrene, demonstrating stable and distinct electrochromic properties. This application is significant for developing smart windows and displays (Yang et al., 2011).

Interface Layer in Optoelectronics

Yeşildağ et al. (2021) utilized a pyrene-imine derivative of 1,4-phenylenebis in the fabrication of an organic interface layer for optoelectronic applications. This study provides insights into the use of pyrene derivatives in enhancing the performance of electronic devices (Yeşildağ et al., 2021).

Adsorption and Growth Studies

Lelaidieret al. (2017) investigated the adsorption and growth of bis-pyrene molecules on Au(111) surfaces. This study is relevant for understanding molecular interactions at interfaces, which is crucial for the development of molecular electronics and surface chemistry (Lelaidier et al., 2017).

Electroluminescence in Organic Light-Emitting Diodes

Karthik et al. (2015) synthesized new pyrene–benzimidazole conjugates, demonstrating their application in deep blue electroluminescent organic light-emitting diodes. This research is significant for the development of advanced display technologies (Karthik et al., 2015).

Nonlinear Optical Properties

Jingji (2015) conducted a study on the thermal stability and potential nonlinear optical properties of 1-(pyrene-1-yl)-2-(benzothiazole-2-yl)ethylene. This research contributes to the understanding of materials suitable for nonlinear optical applications (Jingji, 2015).

Optical and Thin Film Properties

Lelaidier et al. (2016) explored the optical and morphological properties of thin films of bis-pyrene π-conjugated molecules. This study is important for applications in thin-film transistors and optoelectronic devices (Lelaidier et al., 2016).

Catalytic Support in Biodiesel Synthesis

Kundu and Bhaumik (2015) developed pyrene-based porous organic polymers for use as catalytic supports in biodiesel synthesis. This application showcases the potential of this compound in sustainable energy solutions (Kundu & Bhaumik, 2015).

Safety and Hazards

Mechanism of Action

Target of Action

1,4-Di(pyren-1-yl)benzene is primarily used in the field of organic electronics . Its primary targets are organic light-emitting diodes (OLEDs) and organic photovoltaic devices . The compound plays a crucial role in improving the performance and efficiency of these devices .

Mode of Action

The mode of action of this compound involves its electron-transporting and hole-blocking properties . When used in OLEDs, it acts as a hole-blocking layer . This means it prevents the flow of holes (positive charges) from one layer of the device to another, thereby improving the device’s performance and efficiency .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the flow of electrons and holes in OLEDs . By blocking the flow of holes, it affects the overall electron-hole recombination process in the device . This can lead to improved light emission and energy efficiency .

Result of Action

The result of the action of this compound is the improved performance and efficiency of OLEDs . By acting as a hole-blocking layer, it enhances the light emission and energy efficiency of these devices .

Properties

IUPAC Name |

1-(4-pyren-1-ylphenyl)pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H22/c1-3-25-11-13-29-15-19-31(33-21-17-27(5-1)35(25)37(29)33)23-7-9-24(10-8-23)32-20-16-30-14-12-26-4-2-6-28-18-22-34(32)38(30)36(26)28/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJYNFWMKNYNEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634756 | |

| Record name | 1,1'-(1,4-Phenylene)dipyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475460-77-6 | |

| Record name | 1,1'-(1,4-Phenylene)dipyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

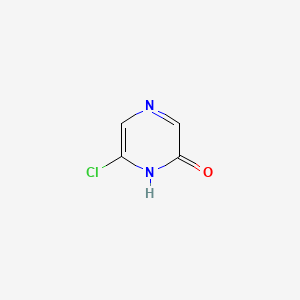

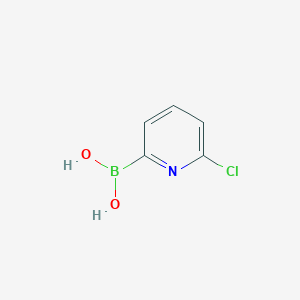

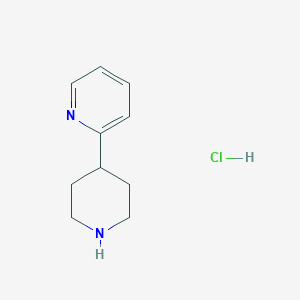

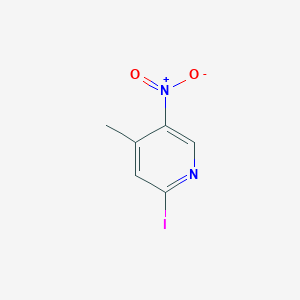

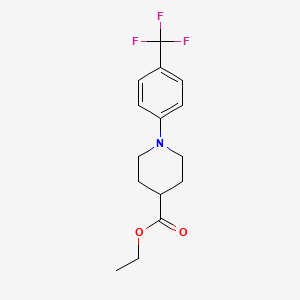

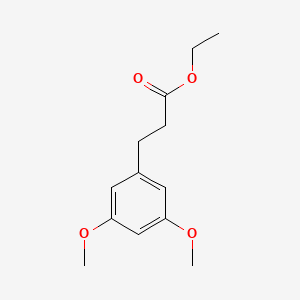

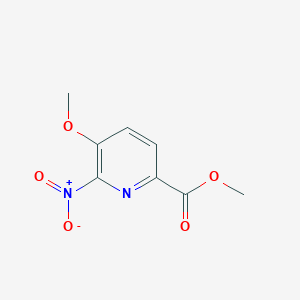

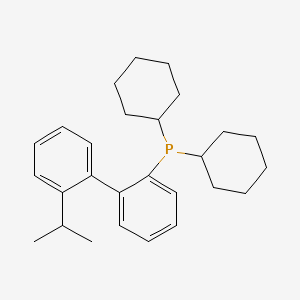

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.